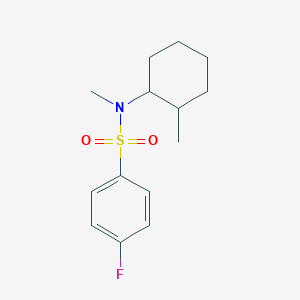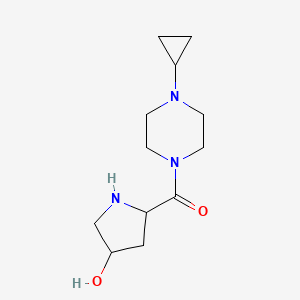![molecular formula C19H21F2N3O2 B7559639 N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide, commonly known as DF-MPJC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
DF-MPJC has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in the treatment of anxiety, depression, and addiction. DF-MPJC has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
DF-MPJC acts as a selective antagonist of the serotonin 5-HT2C receptor, which is involved in the regulation of mood, appetite, and cognition. By blocking the activity of this receptor, DF-MPJC has been shown to modulate the release of various neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
DF-MPJC has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is involved in the regulation of mood and behavior. DF-MPJC has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Avantages Et Limitations Des Expériences En Laboratoire
DF-MPJC has several advantages for lab experiments. It is a highly selective antagonist of the serotonin 5-HT2C receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, DF-MPJC has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of DF-MPJC. One potential area of research is the development of DF-MPJC as a therapeutic agent for the treatment of anxiety, depression, and addiction. Another potential area of research is the investigation of DF-MPJC as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of DF-MPJC and its potential as a tool for studying the serotonin 5-HT2C receptor.
In conclusion, DF-MPJC is a novel compound that has shown promising results in various scientific research applications. Its selective antagonist activity on the serotonin 5-HT2C receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the potential therapeutic applications of DF-MPJC and its biochemical and physiological effects.
Méthodes De Synthèse
DF-MPJC is synthesized through a multistep process involving the reaction of 3-(difluoromethoxy)aniline with 4-methyl-2-phenylpiperazine-1-carboxylic acid. The resulting intermediate is then subjected to various chemical reactions, including amidation and cyclization, to obtain the final product.
Propriétés
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2/c1-23-10-11-24(17(13-23)14-6-3-2-4-7-14)19(25)22-15-8-5-9-16(12-15)26-18(20)21/h2-9,12,17-18H,10-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZFLQYQCTVTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

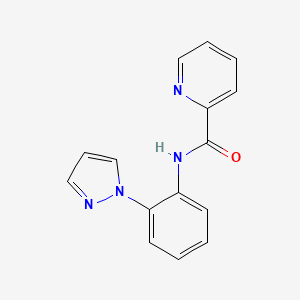
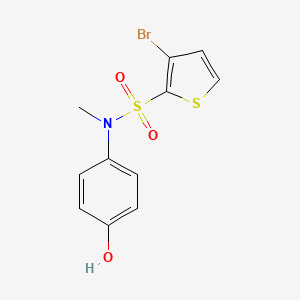
![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)
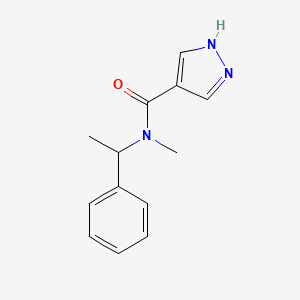
![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)
![2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)
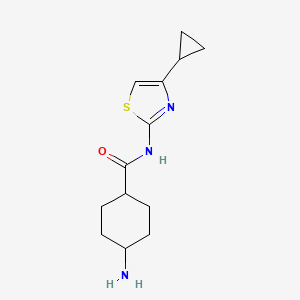
![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)

